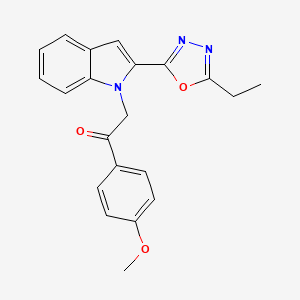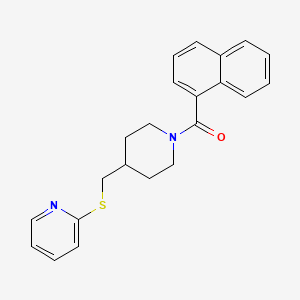
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethoxybenzamide is a synthetic molecule that likely exhibits a complex structure due to the presence of a quinoline core, an acetyl group, and a benzamide moiety with methoxy substituents. The quinoline component is a heterocyclic aromatic organic compound with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring. The acetyl group introduces an additional carbonyl functionality, while the benzamide portion with methoxy groups contributes to the molecule's overall polarity and potential for hydrogen bonding.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One approach is the one-step synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and orthoesters in the presence of acetic acid, as described in the synthesis of related compounds . Another method involves a three-component reaction between an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids, which could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials . Additionally, a one-pot cascade synthesis using nickel-catalyzed dehydrogenative coupling of o-aminobenzamide with alcohols has been reported, which might offer a pathway to introduce the acetyl group into the quinoline structure .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple functional groups and aromatic systems. The quinoline core provides a rigid planar structure, while the acetyl group and benzamide moiety introduce additional reactive sites. The methoxy groups on the benzamide ring would influence the electronic distribution and could affect the molecule's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The acetyl group could undergo nucleophilic acyl substitution reactions, while the benzamide moiety might participate in electrophilic aromatic substitution reactions, especially considering the activating effect of the methoxy groups . The quinoline nitrogen could also be involved in the formation of coordination complexes with metals, as seen in nickel-catalyzed reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. The presence of aromatic rings would likely result in a relatively high melting point, while the methoxy groups could increase solubility in organic solvents. The molecule's polarity and potential for hydrogen bonding could influence its solubility in water and other polar solvents. The compound's spectroscopic properties, such as IR, NMR, and mass spectrometry, would reflect its complex structure and could be used for its characterization, similar to the methods employed for related compounds .
Wissenschaftliche Forschungsanwendungen
Psycho- and Neurotropic Profiling
Research on novel quinoline derivatives has revealed compounds with significant psychoactive properties. For instance, studies on 3-(N-R,R'-aminomethyl)-2-methyl-1H-quinolin-4-ones have demonstrated specific sedative effects and considerable anti-amnesic activity. These findings suggest potential applications in developing new psychoactive drugs (Podolsky et al., 2017).
Chemical Synthesis and Structural Aspects
Quinoline derivatives have been synthesized through various chemical reactions, highlighting the versatility of these compounds in organic synthesis. For example, quinazolin-4(3H)-ones and 5,6-dihydropyrimidin-4(3H)-ones have been prepared from β-aminoamides and orthoesters, showcasing a range of accessible structures for further pharmaceutical exploration (Gavin et al., 2018).
Structural Properties and Inclusion Compounds
The study of structural aspects and properties of salt and inclusion compounds of quinoline-based amides has offered insights into their crystalline forms and fluorescence emission characteristics. Such research underscores the potential for developing novel materials with specific optical properties (Karmakar et al., 2007).
Antiviral and Antiproliferative Applications
Research into quinoline derivatives has also extended to their antiviral and antiproliferative activities. Studies on tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones have shown promising results against human tumor cell lines and the main protease of SARS-CoV-2, suggesting potential applications in antiviral and anticancer therapies (Patel et al., 2022).
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(23)22-8-4-5-14-9-16(6-7-19(14)22)21-20(24)15-10-17(25-2)12-18(11-15)26-3/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDAUGOHSOYJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3016611.png)

![2-[2-Nitro-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3016614.png)



![4-Chloro-3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B3016622.png)
![4-(4-fluorobenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3016623.png)
![3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016624.png)

![7-(tert-butyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3016627.png)
![N-[(furan-2-yl)methyl]-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B3016631.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3016632.png)
